![molecular formula C16H14N2O B580788 3-(2-Cyanophenyl)-N,N-dimethylbenzamide CAS No. 1365271-34-6](/img/structure/B580788.png)
3-(2-Cyanophenyl)-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-Cyanophenyl)-N,N-dimethylbenzamide” is a complex organic molecule. It likely contains a benzamide moiety, which is a common functional group in pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “3-(2-Cyanophenyl)-N,N-dimethylbenzamide” were not found, related compounds such as “2-(2-cyanophenyl)-N-phenylacetamide” derivatives have been synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates .Chemical Reactions Analysis
The reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-one with various primary alkylamines gave 3-alkylquinazolin-4(3H)-ones via an addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Improvements and Influences The synthesis of benzamide derivatives like 2-amino-5-cyano-N,3-dimethylbenzamide has been optimized to use safer reagents, such as thionyl chloride instead of phosgene, leading to improved yields. This study also investigated how factors like methylamine, reaction temperature, solvent, and pyridine derivatives affect the reaction (Lin Xue, 2013).
Molecular Structure and Intermolecular Interactions The molecular structure of certain benzamide compounds has been extensively studied. For example, N-3-hydroxyphenyl-4-methoxybenzamide was synthesized and characterized, with its molecular structure determined through X-ray diffraction and DFT calculations. The study emphasizes the influence of intermolecular interactions on molecular geometry, particularly how these interactions affect bond lengths, angles, and dihedral angles (Sedat Karabulut et al., 2014).
Chemical Reactions and Applications
Synthesis of DEET A novel procedure involving COMU as a coupling reagent has been developed to synthesize N,N-diethyl-3-methylbenzamide (DEET), a compound structurally similar to benzamide derivatives. This method provides insights into carbonyl reactivity and amide bond formation, offering educational value and practical applications (Jonathan M. Withey & Andrea Bajic, 2015).
Electrophilicity-Nucleophilicity Relations The study of electrophilic probes like N,N-Dimethyl-4-aminophenyl cation provides valuable insights into the reactivity of nucleophiles. Understanding the interaction dynamics between electrophiles and nucleophiles is crucial for various chemical syntheses and applications (V. Dichiarante, M. Fagnoni, & A. Albini, 2008).
Organic Sensitizers for Solar Cells Benzamide derivatives are also found in the field of solar energy. Organic sensitizers with a structure involving cyanoacrylic groups have shown high efficiency in photon-to-current conversion, demonstrating the potential of benzamide-related compounds in enhancing solar cell performance (Sanghoon Kim et al., 2006).
Future Directions
properties
IUPAC Name |
3-(2-cyanophenyl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-18(2)16(19)13-8-5-7-12(10-13)15-9-4-3-6-14(15)11-17/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXJVNLPVPGUEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742834 |
Source
|
Record name | 2'-Cyano-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyanophenyl)-N,N-dimethylbenzamide | |
CAS RN |
1365271-34-6 |
Source
|
Record name | 2′-Cyano-N,N-dimethyl[1,1′-biphenyl]-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Cyano-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.